3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride
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Overview
Description
“3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride” is a chemical compound with the molecular formula C6H11NO2S . It is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, has been a subject of research. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a bicyclic scaffold, which is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. For instance, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported .Physical and Chemical Properties Analysis
The compound has a molecular weight of 165.69 . It is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry Building Blocks
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride and its analogs are significant as building blocks in medicinal chemistry. These compounds have found applications in clinical trials and display diverse biological profiles (Walker & Rogier, 2013).
Natural Products and Organic Synthesis
These heterocyclic scaffolds are central to several biologically active natural products. Their abundance in nature and versatile reactivity make them useful in modern organic synthesis, especially in creating complex natural structures (Flores & Díez, 2014).
Structural and Conformational Studies
The structural and conformational aspects of derivatives of 3-Thia-8-azabicyclo[3.2.1]octane have been extensively studied. These studies provide insights into the molecular arrangement and interactions within these compounds, which is crucial for understanding their behavior in different environments (Diez et al., 1991).
Intramolecular Cyclisations
Research has explored the cyclisation reactions of derivatives of this compound, leading to the creation of novel chemical structures. These reactions have significance in synthetic chemistry for the development of new chemical entities (Kitchin & Stoodley, 1973).
Tropane Alkaloid Synthesis
The compound plays a role in the enantioselective construction of tropane alkaloids, which possess a wide range of biological activities. Research in this area is focused on developing stereocontrolled synthesis methods for these important molecules (Rodríguez et al., 2021).
Pharmaceutical Applications
It is also studied for potential pharmaceutical applications, particularly in areas related to opioid receptor-mediated conditions. This research encompasses the development of new drugs and treatment methods for various disorders (Coe, McHardy & Bashore, 1983).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-6(4-10)7-5;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWXCEJCYBWYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)CC1N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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